Galectin-8-IN-2

Description

Properties

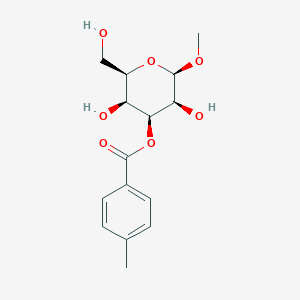

Molecular Formula |

C15H20O7 |

|---|---|

Molecular Weight |

312.31 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |

InChI |

InChI=1S/C15H20O7/c1-8-3-5-9(6-4-8)14(19)22-13-11(17)10(7-16)21-15(20-2)12(13)18/h3-6,10-13,15-18H,7H2,1-2H3/t10-,11+,12+,13+,15-/m1/s1 |

InChI Key |

AUMNNPRVJYOFGH-HYFYGGESSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2O)OC)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2O)OC)CO)O |

Origin of Product |

United States |

Preparation Methods

Chromatographic Purification

Ion-exchange chromatography (e.g., RESOURCE™ Q column) and size-exclusion chromatography (Superdex 200) are commonly employed for purifying galectin-targeting compounds, ensuring homogeneity >95%. For Galectin-8-IN-2, reverse-phase HPLC with a C18 column and acetonitrile/water gradient would separate stereoisomers and byproducts.

Spectroscopic Validation

- Mass Spectrometry (LC/MS/MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 312.32 [M+H]⁺, with MS/MS fragments verifying the benzoyl and glucosyl moieties.

- Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, D₂O) displays characteristic signals: δ 7.85 (d, J = 8.5 Hz, 2H, aromatic H), δ 5.20 (d, J = 3.5 Hz, 1H, anomeric H), and δ 3.20–4.40 (m, 10H, sugar H).

Crystallographic Data (If Available)

X-ray diffraction of galectin-8N co-crystallized with Galectin-8-IN-2 would reveal binding interactions. For example, the benzoyl group may occupy the CRD’s hydrophobic cleft, while hydroxyls form hydrogen bonds with conserved residues (e.g., Arg45 and Asn47).

Biological Activity and Pharmacological Validation

In Vitro Inhibition Assays

Galectin-8-IN-2 exhibits IC₅₀ values in the low micromolar range against galectin-8N, as measured by fluorescence polarization or surface plasmon resonance (SPR). Competitive binding assays using lactose-presenting resins further confirm its specificity over galectin-3 and galectin-9.

Cell-Based Studies

In MRC-5 lung fibroblast migration assays, Galectin-8-IN-2 (10 μM) reduces cell motility by >50%, comparable to dual inhibitors like Galectin-3/galectin-8-IN-2 (Compound 57). This anti-fibrotic activity underscores its therapeutic potential in lung and liver fibrosis models.

Chemical Reactions Analysis

Types of Reactions

Galectin-8-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, altering its inhibitory properties.

Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Galectin-8-IN-2 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Role in Cancer Biology

Galectin-8 has been identified as a critical player in cancer progression. It interacts with oncogenic proteins such as K-Ras4B, influencing cell proliferation and migration in various cancer types, including pancreatic and lung carcinomas. Studies have shown that silencing Galectin-8 leads to a significant reduction in cell migration rates, highlighting its potential as a therapeutic target for metastatic cancers .

Case Study: K-Ras4B Interaction

- Objective : To investigate the binding of Galectin-8 with K-Ras4B.

- Methodology : Co-precipitation analyses were performed using recombinant proteins.

- Findings : Galectin-8 directly binds to farnesylated K-Ras4B, affecting downstream signaling pathways such as ERK1/2 phosphorylation and promoting cell migration .

Immune Modulation

Galectin-8 plays a dual role in immune responses. It can induce apoptosis in specific thymocyte populations while also enhancing cytokine secretion in other immune cells. This Janus-like behavior makes it a significant factor in both promoting and regulating immune responses.

Case Study: Cytokine Secretion Induction

- Objective : To assess the impact of Galectin-8 on cytokine production.

- Methodology : Various cell types were treated with Galectin-8, followed by measurement of cytokine levels.

- Findings : Galectin-8 treatment resulted in increased secretion of chemokines such as SDF-1 and MCP-1, facilitating cancer cell migration towards cytokine-producing cells .

Osteoclast Activity Regulation

Research indicates that Galectin-8 influences osteoclastogenesis and bone metabolism. It enhances osteoclast activity through its interactions with bone marrow cells and osteoblasts.

Case Study: Osteoclast Activity Enhancement

- Objective : To explore the effects of Galectin-8 on osteoclast differentiation.

- Methodology : Co-culture systems of murine osteoblasts and bone marrow cells were utilized.

- Findings : The addition of Galectin-8 significantly increased RANKL availability, promoting osteoclast formation and activity .

Therapeutic Potential in Autoimmune Diseases

Galectin-8 has shown promise in modulating autoimmune responses. Its presence has been correlated with disease markers in conditions like rheumatoid arthritis, suggesting its utility as a biomarker or therapeutic target.

Case Study: Rheumatoid Arthritis

- Objective : To evaluate the role of Galectin-8 in autoimmune disease progression.

- Methodology : Analysis of synovial fluid from patients with rheumatoid arthritis for Galectin-8 levels.

- Findings : Elevated levels of Galectin-8 were associated with increased inflammation markers, indicating its potential as a therapeutic target to modulate immune responses .

Influence on Cell Cycle and Migration

Galectin-8 modulates cell cycle progression and adhesion properties across different cell types, which is crucial for understanding its role in tissue remodeling and cancer metastasis.

Case Study: Cell Cycle Modulation

- Objective : To determine the effects of Galectin-8 on cell cycle dynamics.

- Methodology : Flow cytometry was used to analyze cell cycle phases after treatment with Galectin-8.

- Findings : Treatment led to altered distribution across cell cycle phases, suggesting its role in regulating cellular proliferation .

Summary Table of Applications

Mechanism of Action

Galectin-8-IN-2 exerts its effects by binding to the carbohydrate recognition domains of Galectin-8, thereby inhibiting its interaction with glycosylated ligands on the cell surface. This inhibition disrupts various cellular processes, including:

Antigen Presentation: Galectin-8-IN-2 enhances antigen internalization and processing by antigen-presenting cells, leading to a more robust T cell response.

Immune Modulation: The compound modulates the immune response by affecting the activation and differentiation of immune cells.

Tumor Suppression: By inhibiting Galectin-8, the compound prevents tumor cells from adhering to and migrating through the extracellular matrix, thereby reducing tumor growth and metastasis

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of galectin inhibitors has focused on improving specificity, affinity, and therapeutic applicability. Below is a detailed comparison of Galectin-8-IN-2 with other prominent galectin inhibitors:

Table 1: Comparative Analysis of Galectin-8-IN-2 and Similar Inhibitors

Key Findings from Comparative Studies

Dual Inhibition Mechanism :

Galectin-8-IN-2 uniquely targets both galectin-3 and galectin-8, whereas most inhibitors (e.g., Belapectin, TD139) are selective for galectin-3. This dual activity may enhance its therapeutic scope in diseases where galectin-8 overexpression drives pathology, such as hypopharyngeal cancer and autoimmune encephalomyelitis .

Affinity vs. Selectivity :

- Galectin-8-IN-2 shows moderate affinity for galectin-8 (Kd = 2.06 μM), outperforming Galectin-8-IN-1 (Kd = 6.04 μM) but lagging behind high-affinity inhibitors like TD139 (Kd = 14 nM for Gal-3) .

- Its lower affinity for galectin-3 (Kd = 12.8 μM) compared to Galectin-8-IN-1 (Kd = 4.12 μM) suggests trade-offs in dual-target design .

Its inability to penetrate cell membranes (due to high polarity) limits its utility in intracellular galectin inhibition, a challenge addressed by inhibitors like Selvigaltin, which exhibit oral bioavailability .

Clinical Relevance :

- Galectin-8-IN-2’s anti-fibrotic effects in lung fibroblasts align with Belapectin’s success in reducing liver fibrosis, though Belapectin’s higher specificity for Gal-3 makes it more advanced in clinical trials for NASH .

- In cancer, Galectin-8-IN-2’s suppression of cell migration contrasts with Galectin-3 antagonists (e.g., G3-C12), which directly disrupt tumor cell adhesion .

Q & A

Q. What experimental methodologies are recommended for validating the dual inhibitory activity of Galectin-8-IN-2 against Galectin-3 and Galectin-8?

To confirm binding affinity, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) should be used to measure dissociation constants (Kd). For Galectin-8-IN-2, reported Kd values are 12.8 μM (Galectin-3) and 2.06 μM (Galectin-8) via SPR . Functional validation requires cell migration assays (e.g., transwell assays using MRC-5 lung fibroblasts) to quantify inhibition at physiologically relevant concentrations . Ensure purity verification via HPLC (>95%) and structural confirmation via NMR/mass spectrometry for reproducibility .

Q. How should researchers design dose-response experiments to assess Galectin-8-IN-2’s efficacy in fibrosis models?

Use a logarithmic concentration range (e.g., 1–50 μM) based on reported Kd values. Include positive controls (e.g., Belapectin, a Galectin-3 inhibitor with Ki = 2.8 μM ) and negative controls (vehicle-only treatments). Measure outcomes like collagen deposition (via Sirius Red staining) and TGF-β signaling markers (via qPCR/Western blot) . Replicate experiments at least three times to ensure statistical power (p < 0.05) .

Q. What are the critical parameters for synthesizing and characterizing Galectin-8-IN-2 in academic settings?

The compound’s molecular formula (C₂₆H₁₈Cl₂N₂O₄S₂; MW: 557.47 g/mol ) requires precise synthesis protocols. Optimize reaction conditions (e.g., solvent, temperature) for intermediates like dichlorophenyl sulfonamide. Characterize final products using LC-MS for mass verification and X-ray crystallography for structural elucidation . Purity must exceed 95% (HPLC) to avoid off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in Galectin-8-IN-2’s selectivity between Galectin-3 and Galectin-8?

Discrepancies in inhibitory activity (e.g., higher potency for Galectin-8) may arise from structural differences in carbohydrate-recognition domains (CRDs). Perform comparative molecular dynamics simulations to analyze binding pocket interactions. Validate via mutagenesis studies (e.g., truncating Galectin-8’s C-terminal CRD) and competitive inhibition assays . Use orthogonal assays (e.g., fluorescence polarization) to confirm specificity .

Q. What strategies are effective for optimizing Galectin-8-IN-2’s pharmacokinetic properties in preclinical models?

Address poor solubility (predicted logP = 3.8) via formulation with cyclodextrins or lipid nanoparticles. Conduct in vivo PK studies in rodent fibrosis models, monitoring plasma half-life and tissue distribution via LC-MS/MS. Compare bioavailability routes (oral vs. intraperitoneal) and adjust dosing schedules based on clearance rates . Include toxicity endpoints (e.g., liver enzyme assays) to identify therapeutic windows .

Q. How should researchers design experiments to investigate off-target effects of Galectin-8-IN-2 in immune cell populations?

Perform RNA-seq or proteomic profiling of treated macrophages or T-cells to identify dysregulated pathways. Use CRISPR-Cas9 knockout models (e.g., Galectin-3⁻/⁻ or Galectin-8⁻/⁻ cells) to isolate compound-specific effects. Cross-validate findings with functional assays (e.g., cytokine ELISAs) . Statistical methods like Benjamini-Hochberg correction can mitigate false positives in multi-omic datasets .

Q. What methodologies are suitable for analyzing contradictory data on Galectin-8-IN-2’s anti-migratory effects across cancer subtypes?

Use meta-analysis frameworks to integrate data from diverse models (e.g., breast cancer vs. glioblastoma cell lines). Stratify results by Galectin expression levels (via IHC or flow cytometry) and tumor microenvironment factors (e.g., hypoxia). Apply Bayesian statistical models to quantify uncertainty and identify confounding variables .

Methodological Guidelines

Q. How can researchers ensure reproducibility when reporting Galectin-8-IN-2’s biological activity?

Adhere to MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Publish raw data (e.g., SPR sensorgrams, migration assay images) in supplementary materials with detailed protocols . Use standardized cell lines (e.g., ATCC-validated MRC-5 fibroblasts) and report passage numbers .

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition in Galectin-8-IN-2 studies?

Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals and compare via ANOVA with post-hoc Tukey tests . For non-linear kinetics, apply mixed-effects models to account for inter-experiment variability .

Future Research Directions

Q. What unexplored mechanisms could explain Galectin-8-IN-2’s dual inhibitory activity?

Investigate cross-talk between Galectin-8 and integrin signaling pathways using phosphoproteomics. Explore synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in co-culture models of tumor-stroma interactions . Prioritize structural biology studies to resolve co-crystal structures of Galectin-8-IN-2 bound to CRDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.